molecular formula C9H11NO3S B2915157 3-Methyl-4-(methylsulfonyl)benzamide CAS No. 1820741-14-7

3-Methyl-4-(methylsulfonyl)benzamide

Katalognummer B2915157
CAS-Nummer: 1820741-14-7
Molekulargewicht: 213.25
InChI-Schlüssel: WUSOVZAEZMISKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-(methylsulfonyl)benzamide is a chemical compound with the molecular formula C9H11NO3S . It has a molecular weight of 213.26 . This compound is also known as 4-Methanesulfonyl-3-methylbenzamide .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized through multi-step reaction pathways starting from commercially available materials. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3S/c1-6-5-7 (9 (10)11)3-4-8 (6)14 (2,12)13/h3-5H,1-2H3, (H2,10,11) . This indicates the presence of a benzamide group attached to a benzene ring, which is a common structure in many organic compounds .

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Activity

The synthesis and Class III antiarrhythmic activity of a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, including those related to 3-Methyl-4-(methylsulfonyl)benzamide, have shown potent Class III activity without affecting conduction in both in vitro and in vivo models. This research highlights their potential in treating ventricular fibrillation and other cardiac arrhythmias by specifically blocking the delayed rectifier potassium current (IK) and extending the action potential duration in cardiac cells (Ellingboe et al., 1992).

Cardiac Electrophysiological Activity

Another study on N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to this compound, reported compounds with potency in in vitro Purkinje fiber assays comparable to known selective class III agents. This underlines their relevance in developing new treatments for reentrant arrhythmias, showcasing the importance of the 1H-imidazol-1-yl group for class III electrophysiological activity (Morgan et al., 1990).

Inhibition of Na+/H+ Exchanger

Research into benzoylguanidines as Na+/H+ exchanger (NHE) inhibitors for treating acute myocardial infarction has identified potent and selective inhibitors. Compounds with a methylsulfonyl group, akin to this compound, have demonstrated significant in vitro activities, emphasizing the role of substituent positioning and the potential for adjunctive therapy in myocardial infarction treatment (Baumgarth et al., 1997).

Carbonic Anhydrase Inhibitors

Studies on aromatic sulfonamide inhibitors of carbonic anhydrases have presented compounds with nanomolar inhibitory concentrations, indicating their therapeutic potential in conditions where modulation of carbonic anhydrase activity is beneficial. These findings suggest applications beyond traditional areas, possibly including treatment of glaucoma, edema, and certain neurological disorders (Supuran et al., 2013).

Hedgehog Pathway Inhibition

The study of GDC-0449, a molecule related to this compound, as a Hedgehog pathway inhibitor, reveals its extensive metabolism and disposition in animal models. The compound's selective inhibition of the Hedgehog signaling pathway, which is implicated in basal cell carcinoma and other cancers, underscores the therapeutic potential of such inhibitors in oncology (Yue et al., 2011).

Zukünftige Richtungen

Future research directions could involve the development of more potent and selective inhibitors based on the structure of 3-Methyl-4-(methylsulfonyl)benzamide . Additionally, the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders, could be investigated.

Eigenschaften

IUPAC Name

3-methyl-4-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSOVZAEZMISKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.